molecular formula C3H6ClNO2 B3133523 3-chloro-D-alanine CAS No. 39217-38-4

3-chloro-D-alanine

Cat. No.: B3133523
CAS No.: 39217-38-4
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 3-Chloro-D-alanine in Biochemical Investigations

The primary significance of this compound in biochemical research stems from its potent inhibitory effects on various enzymes crucial for microbial life and metabolic processes. Its structural similarity to D-alanine allows it to be recognized by certain enzymes, but the presence of the chlorine atom alters its reactivity, often leading to irreversible inhibition or disruption of normal enzymatic function.

One of the most extensively studied roles of this compound is its interaction with alanine (B10760859) racemase (Alr) . Alanine racemase is a vital enzyme in bacteria, responsible for converting L-alanine to D-alanine, an essential component of the bacterial peptidoglycan cell wall. Inhibition of alanine racemase by this compound disrupts the supply of D-alanine, thereby compromising cell wall integrity and inhibiting bacterial growth pnas.orgnih.govpnas.org. Studies have demonstrated that this compound can achieve 90-95% inhibition of alanine racemase activity in bacteria such as Escherichia coli and Bacillus subtilis nih.govpnas.org.

Beyond alanine racemase, this compound also acts as an inhibitor of other enzymes. It has been identified as an inhibitor of D-glutamate-D-alanine transaminase nih.govpnas.org, another enzyme involved in D-amino acid metabolism. Furthermore, it is recognized as an inhibitor of serine C-palmitoyltransferase (EC 2.3.1.50) nih.gov, and it has been implicated in the inhibition of d-alanine:d-alanine ligase (StaDDl) from Staphylococcus aureus, with reported inhibitory constants (Ki) of approximately 4 μM pnas.org. Its ability to inhibit multiple enzymes highlights its broad utility in dissecting complex biochemical pathways.

The compound also plays a role in metabolic pathway analysis through its degradation by the enzyme This compound dehydrochlorinase (EC 4.5.1.2). This enzyme catalyzes the detoxification of this compound by converting it into pyruvate (B1213749), ammonia, and chloride ions ontosight.aiebi.ac.ukwikipedia.org. The study of this dehydrochlorinase is important for understanding microbial detoxification mechanisms and has potential applications in bioremediation ontosight.ai.

In addition to its enzymatic inhibitory roles, this compound is utilized as a building block in peptide synthesis chemimpex.com. Its reactive chlorine atom can be a site for further chemical modification, such as cyclic peptide ring closure or the introduction of dehydroalanine (B155165) residues iris-biotech.de.

The compound has also been reported in certain microorganisms, including Euglena gracilis and Trypanosoma brucei nih.gov.

Historical Context of this compound Research

Research into the biological activities of this compound dates back to the mid-20th century, with early investigations focusing on its impact on bacterial growth. Studies published in the 1970s demonstrated that both the D- and L-isomers of β-chloroalanine could inhibit the growth of various bacterial species, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli pnas.orgpnas.org. These early findings suggested a link between β-chloroalanine and essential bacterial processes.

Crucially, these studies proposed that the observed inhibition was due to the inactivation of key enzymes involved in bacterial cell wall synthesis, particularly alanine racemase pnas.orgnih.govpnas.org. The observation that D-alanine could prevent the inhibitory effects of β-chloro-D-alanine on Diplococcus pneumoniae provided strong evidence for its mechanism of action involving D-alanine metabolism pnas.org. Further investigations confirmed that extracts of E. coli and B. subtilis treated with β-chloro-D-alanine showed 90-95% inhibition of alanine racemase and D-glutamate-D-alanine transaminase activities nih.govpnas.org.

The compound's effectiveness as an antibacterial agent was also explored in vivo, with studies in mice demonstrating its efficacy against D. pneumoniae, S. pyogenes, and E. coli pnas.orgnih.gov. This early work established this compound as a significant inhibitor of bacterial cell wall biosynthesis, laying the groundwork for its continued use as a research tool in microbiology and biochemistry. The synthesis of β-chloroalanine has been noted to typically involve the chlorination of serine wikipedia.org.

Data Tables

Table 1: Enzyme Inhibition and Biological Activity of this compound

Target Enzyme / Biological ProcessOrganism/SystemInhibition/ActivityPotency/DetailsReference(s)
Alanine Racemase (Alr)E. coli, B. subtilisInhibition90-95% inhibition nih.govpnas.org
D-Glutamate-D-alanine TransaminaseE. coli, B. subtilisInhibition90-95% inhibition nih.govpnas.org
d-alanine:d-alanine ligase (StaDDl)Staphylococcus aureusInhibitionKi = 4 μM (noncompetitive) pnas.org
Serine C-palmitoyltransferaseN/AInhibitionEC 2.3.1.50 inhibitor nih.gov
Bacterial GrowthVarious bacteria (D. pneumoniae, S. pyogenes, B. subtilis, E. coli)InhibitionEffective antibacterial agent in vivo (mice) pnas.orgnih.gov
Glutamate (B1630785) Racemase (MurI)Mycobacterium tuberculosisMechanism-based inactivationPotent antituberculosis activity asm.org

Table 2: Occurrence and Synthesis of this compound

FeatureDetailReference(s)
OccurrenceReported in Euglena gracilis and Trypanosoma brucei nih.gov
Synthesis OriginTypically derived from chlorination of serine wikipedia.org

Table 3: Physical Properties of this compound and Related Compounds

PropertyValueCompoundReference(s)
Melting Point166–167 °C3-chloroalanine wikipedia.org
Melting Point153-157 °Cβ-Chloro-D-alanine chemimpex.com
Boiling Point243.6 °Cβ-Chloro-D-alanine chemimpex.com
Specific Rotation+4.5°, c = 0.5% in DMSOThis compound methyl ester hydrochloride sigmaaldrich.com
Optical Rotation+19 ± 2º (C=1% in H2O)β-Chloro-D-alanine chemimpex.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927558
Record name beta-Chloroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-36-0, 39217-38-4, 13215-35-5
Record name β-Chloroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3981-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981360
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC337715
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337715
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name beta-Chloroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-DL-alanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Enzymatic Mechanisms and Inhibition by 3 Chloro D Alanine

Alanine (B10760859) Racemase Inhibition

Alanine racemase (Alr) is a crucial bacterial enzyme that catalyzes the reversible conversion of L-alanine to D-alanine. tandfonline.comwikipedia.org This function is vital for bacteria as D-alanine is an essential component for the synthesis of peptidoglycan, a major polymer forming the bacterial cell wall. wikipedia.orgnih.gov Since alanine racemase is ubiquitous in prokaryotes but absent in higher eukaryotes, it represents an attractive target for the development of antibacterial agents. tandfonline.comwikipedia.orgnih.gov

3-Chloro-D-alanine acts as a mechanism-based inactivator, or "suicide inhibitor," of alanine racemase. The inactivation process begins with the enzyme-catalyzed elimination of a halide ion from the inhibitor. This generates a highly reactive allenic intermediate. nih.gov This intermediate then partitions between two pathways: one leading to reversible covalent adducts and the other to irreversible alkylation of a key residue within the enzyme's active site. nih.gov This alkylation results in the irreversible inactivation of the enzyme. nih.govpnas.org

The inactivation mechanism involves the formation of an aminoacrylate intermediate bound to the enzyme. asm.org This intermediate can then react with a nucleophilic residue in the active site, leading to the enzyme's inactivation. asm.org Specifically, for some halo-amino acid inhibitors, this involves the alkylation of a tyrosine residue. nih.gov

Studies have demonstrated the time-dependent and irreversible nature of alanine racemase inhibition by this compound. csic.esnih.gov For instance, when extracts from Escherichia coli or Bacillus subtilis are treated with this compound, a significant inhibition of alanine racemase activity (90-95%) is observed. nih.gov The irreversibility of this inactivation has been confirmed through experiments involving extensive dialysis of the pre-formed enzyme-inhibitor complex, which fails to restore enzyme activity. csic.es

The efficiency of this irreversible inhibition can be quantified by the partition ratio, which is the ratio of nonlethal turnovers to each lethal, inactivating event. For some halovinylglycines, which are structurally related to this compound, the inactivation is highly efficient, with a lethal event occurring for every 2.2 nonlethal turnovers. nih.gov This is significantly more efficient than the inactivation by fluoroalanine, which has a partition ratio of 1 in 800. nih.gov

The inhibition of alanine racemase by this compound directly impacts the biosynthesis of D-alanine in bacteria. nih.gov In untreated E. coli and B. subtilis, the intracellular pool of free alanine is predominantly in the D-configuration (about 95%). nih.gov However, after treatment with this compound, the configuration of the free intracellular alanine shifts to being predominantly the L-isomer. nih.gov This demonstrates that this compound effectively shuts down the primary pathway for D-alanine production in these bacteria. nih.gov

The consequence of this inhibition is the prevention of peptidoglycan synthesis, which is essential for bacterial cell wall integrity. wikipedia.orgnih.gov This ultimately leads to the inhibition of bacterial growth. pnas.orgnih.gov The growth inhibition of Diplococcus pneumoniae by this compound can be completely reversed by the addition of D-alanine or D-alanyl-D-alanine, further confirming that the primary target is D-alanine biosynthesis. nih.gov However, it's noteworthy that in Mycobacterium tuberculosis, this compound was found to be a poor inhibitor of alanine racemase and instead primarily targets glutamate (B1630785) racemase, another key enzyme in peptidoglycan synthesis. asm.orgnih.gov

The inhibition of bacterial growth by β-chloroalanine demonstrates stereospecificity. The inhibition caused by β-chloro-D-alanine in pneumococcus is effectively prevented by the presence of D-alanine or D-alanyl-D-alanine, whereas L-alanine has no such effect. nih.gov Conversely, the growth inhibition caused by β-chloro-L-alanine is not affected by D-alanine and is only partially prevented by high concentrations of L-alanine. nih.gov This suggests that the D- and L-isomers of β-chloroalanine have distinct interactions and inhibitory effects on bacterial metabolic pathways. nih.gov While both isomers can inhibit alanine racemase activity, the D-isomer's effect is more directly and specifically linked to the D-alanine pathway. pnas.orgnih.gov

This compound is one of several known inhibitors of alanine racemase. Other notable inhibitors include D-cycloserine (B1669520), O-carbamyl-D-serine, and various fluorinated analogs like fluoro-D-alanine and halovinylglycines. tandfonline.comnih.govtandfonline.com

D-cycloserine: A natural antibiotic, D-cycloserine is a structural analog of D-alanine and a competitive inhibitor of alanine racemase. tandfonline.comnih.gov It is used clinically for the treatment of tuberculosis, but its utility is limited by toxicity due to a lack of target specificity, as it can inhibit other pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes in humans. nih.govnih.govtandfonline.com Recent studies suggest that the inhibition of some alanine racemases by D-cycloserine may be reversible. researchgate.net

O-carbamyl-D-serine: Another natural antibiotic that acts as a competitive inhibitor of alanine racemase. pnas.orgnih.gov

Fluorovinylglycines and Chlorovinylglycine: These are potent mechanism-based inhibitors of alanine racemase. nih.govcsic.es D-chlorovinylglycine, in particular, has been shown to be a more efficient inactivator of alanine racemase than fluoro-D-alanine. nih.govasm.org The second-order rate constant for the inactivation process with D-chlorovinylglycine is faster than that for D-fluoroalanine. nih.gov

Fluoroalanines: Compounds like 3-fluoro-D-alanine and β,β,β-trifluoroalanine are also effective inhibitors. nih.govnih.gov 3-fluoro-D-alanine is a potent, broad-spectrum antibiotic. csic.es Like other alanine analogs with a primary amine, these compounds can potentially inhibit other PLP-dependent enzymes. nih.gov

InhibitorType of InhibitionKey Mechanistic FeaturesRelative Potency/Efficiency Notes
This compoundMechanism-based, IrreversibleEnzyme-catalyzed halide elimination to form a reactive intermediate that alkylates the enzyme. nih.govnih.govInhibits 90-95% of alanine racemase activity in bacterial extracts. nih.gov
D-cycloserineCompetitive, Potentially ReversibleStructural analog of D-alanine; forms an adduct with the PLP cofactor. tandfonline.comresearchgate.netClinically used, but has off-target toxicity. nih.govnih.gov
O-carbamyl-D-serineCompetitiveInhibits the enzyme's active site. pnas.orgnih.govA known natural antibiotic inhibitor. nih.gov
(Chloro/Fluoro)vinylglycinesMechanism-based, IrreversibleHighly efficient inactivation with a low partition ratio. nih.govD-chlorovinylglycine has a faster inactivation rate constant than D-fluoroalanine. nih.gov
FluoroalaninesMechanism-basedInactivation involves reaction with the PLP aldimine or nucleophilic attack on a difluoro-unsaturated imine. nih.govFluoro-D-alanine is a potent, broad-spectrum antibiotic. csic.es

Alanine racemase is a well-established and attractive target for antibacterial drug development. tandfonline.comnih.govbiorxiv.org Its essential role in providing D-alanine for peptidoglycan synthesis makes it critical for the survival of a wide range of bacteria. wikipedia.orgnih.gov A key advantage of targeting this enzyme is its absence in humans, which suggests that inhibitors specific to bacterial alanine racemase should have minimal side effects in the host. tandfonline.comnih.govbiorxiv.org

The effectiveness of targeting alanine racemase is supported by the antibacterial properties of its known inhibitors. asm.org However, the clinical use of some inhibitors, like D-cycloserine, is hampered by their lack of specificity, leading to toxicity. nih.govtandfonline.com This has spurred research efforts to identify new alanine racemase inhibitors that are not substrate analogs and therefore might offer a better safety profile. tandfonline.comnih.gov Furthermore, the discovery that some bacteria may have alternative pathways for D-alanine synthesis or that other enzymes can exhibit alanine racemase activity highlights the need for a thorough understanding of the specific metabolic pathways in target pathogens. tandfonline.com

Influence on Bacterial Growth and Intracellular Alanine Levels

This compound has demonstrated significant inhibitory effects on the growth of various bacterial species, including Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Escherichia coli. nih.gov This inhibition of bacterial growth is directly linked to its role as an antagonist of D-alanine, an essential component of the bacterial cell wall peptidoglycan. nih.govpnas.org The antibacterial action of this compound can be completely counteracted by the addition of D-alanine or D-alanyl-D-alanine to the growth medium, whereas L-alanine is ineffective in preventing the inhibition. nih.gov

A key consequence of treating bacteria with this compound is a dramatic shift in the intracellular concentrations of alanine enantiomers. In untreated E. coli and B. subtilis, approximately 95% of the free intracellular alanine exists in the D-configuration. nih.gov However, following exposure to this compound, the intracellular pool of free alanine becomes predominantly the L-isomer. nih.gov This alteration is a direct result of the compound's inhibitory action on key enzymes responsible for D-alanine metabolism. Specifically, in extracts of E. coli and B. subtilis treated with this compound, the activities of alanine racemase and D-amino acid transaminase were found to be inhibited by 90-95%. nih.gov The depletion of the intracellular D-alanine pool disrupts the synthesis of peptidoglycan, a vital structural component of the bacterial cell wall, thereby inhibiting bacterial growth. pnas.org

Table 1: Effect of this compound on Bacterial Growth and Alanine Isomers

Organism Effect of this compound on Growth Intracellular Alanine Profile (Untreated) Intracellular Alanine Profile (Treated) Reversal of Inhibition
Diplococcus pneumoniae Inhibition nih.gov Not specified Not specified D-alanine, D-alanyl-D-alanine nih.gov
Streptococcus pyogenes Inhibition nih.gov Not specified Not specified Not specified
Bacillus subtilis Inhibition nih.gov ~95% D-alanine nih.gov Predominantly L-alanine nih.gov Not specified

D-Amino Acid Transaminase Inhibition

This compound functions as a mechanism-based inactivator, or "suicide substrate," for D-amino acid transaminase. researchgate.netnih.gov The inactivation process is irreversible and occurs concurrently with the catalytic action of the enzyme on the inhibitor. researchgate.net The enzyme from Bacillus sphaericus catalyzes an α,β-elimination reaction on this compound. researchgate.net This reaction leads to the formation of an α-aminoacrylate-Schiff base intermediate. researchgate.net This highly reactive intermediate is the key species that leads to the enzyme's inactivation, likely by covalently modifying a functional group within the active site of the protein. pnas.orgresearchgate.net For every 1500 turnovers of the β-elimination reaction, one inactivation event occurs. researchgate.net

In the context of the normal transamination reaction, this compound acts as a potent competitive inhibitor with respect to D-alanine. researchgate.net This is because both molecules compete for binding to the active site of the D-amino acid transaminase. The inhibition constant (Ki) for this compound in its competitive inhibition of D-amino acid transaminase from Bacillus sphaericus is approximately 10 µM. researchgate.net In contrast, when α-ketoglutarate is the varied substrate, this compound behaves as a weak, uncompetitive inhibitor. researchgate.net

Table 2: Inhibition of D-Amino Acid Transaminase by this compound

Varied Substrate Type of Inhibition Inhibition Constant (Ki)
D-Alanine Competitive researchgate.net ~10 µM researchgate.net

D-amino acid transaminase purified from Bacillus sphaericus catalyzes an α,β-elimination reaction when presented with this compound. researchgate.net This reaction results in the cleavage of the carbon-chlorine bond, yielding stoichiometric amounts of pyruvate (B1213749), chloride, and ammonia. researchgate.netcreative-enzymes.com The L-isomer of chloroalanine is not a substrate for this transaminase. researchgate.net The rate-limiting step in this β-elimination reaction is thought to be the solvolysis of the α-aminoacrylate-pyridoxal-P Schiff's base intermediate. researchgate.net

D-amino acid transaminase is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. researchgate.netjmb.or.kr The PLP cofactor is essential for its catalytic activity, including the transamination and β-elimination reactions. beilstein-institut.de During the inactivation by this compound, the inhibitor forms a Schiff base with the PLP cofactor. asm.org The subsequent α,β-elimination of the chloride ion generates a reactive α-aminoacrylate intermediate that remains bound to the PLP cofactor. researchgate.netasm.org This intermediate can then covalently modify the enzyme, leading to irreversible inactivation. pnas.orgresearchgate.net The inactivation process effectively traps the cofactor in an adduct with the inhibitor. tandfonline.com

Kinetic studies of the interaction between D-amino acid transaminase and this compound have provided insights into the efficiency of the inactivation process. For the enzyme from Bacillus sphaericus, the inactivation constant (Kinact) for this compound has been estimated to be approximately 10 µM. researchgate.net The inactivation process is not instantaneous but occurs after a number of catalytic cycles. It has been determined that for the B. sphaericus enzyme, there are about 1500 catalytic turnovers (β-elimination reactions) for every single event of irreversible inactivation. researchgate.net This is referred to as the partition ratio, which highlights that catalysis and inactivation are competing pathways for the enzyme-bound intermediate.

Physiological Impact on D-Glutamate and Pyruvate Metabolism in Bacteria

The introduction of this compound (BCDA) into a bacterial system causes significant perturbations in the metabolic pathways of D-amino acids, particularly those involving D-glutamate and pyruvate. In bacteria such as Escherichia coli and Bacillus subtilis, BCDA has been shown to potently inhibit two key pyridoxal phosphate-dependent enzymes: alanine racemase and D-amino acid transaminase. nih.govpnas.orgnih.gov

The inhibition of alanine racemase disrupts the primary route for D-alanine synthesis from L-alanine. pnas.org This leads to a measurable shift in intracellular amino acid pools, where the concentration of D-alanine decreases while L-alanine becomes the predominant isomer. pnas.org Concurrently, the inactivation of D-amino acid transaminase (D-AAT) interferes with the reversible conversion of D-alanine and α-ketoglutarate into pyruvate and D-glutamate. pnas.orgasm.orgnih.gov The blockage of these enzymatic activities curtails the bacterium's ability to generate D-alanine and D-glutamate, which are essential precursors for peptidoglycan synthesis. nih.gov

In some bacteria, such as Pseudomonas putida, an enzyme known as this compound chloride-lyase can degrade BCDA, producing pyruvate, ammonia, and chloride. nih.gov This reaction adds another layer to the compound's impact on pyruvate metabolism. However, in pathogens like Mycobacterium tuberculosis, the metabolic impact is different. Research has demonstrated that BCDA's primary target is not the D-alanine pathway but rather glutamate racemase (MurI), the enzyme responsible for converting L-glutamate to D-glutamate. asm.orgnih.govpnas.org In these organisms, BCDA acts as a mechanism-based inactivator of MurI, leading to the depletion of D-glutamate and subsequent inhibition of cell wall construction, without significantly affecting the intracellular levels of the D-Ala-D-Ala dipeptide. nih.govasm.org

Table 1: Enzymes Inhibited by this compound and Metabolic Consequences
EnzymeAffected Organism(s)Metabolic ImpactReference
Alanine Racemase (Alr)E. coli, B. subtilisInhibits conversion of L-alanine to D-alanine, depleting D-alanine pools. pnas.org, nih.gov
D-amino acid transaminase (D-AAT)E. coli, B. subtilisBlocks conversion of D-alanine and α-ketoglutarate to pyruvate and D-glutamate. pnas.org, nih.gov
Glutamate Racemase (MurI)M. tuberculosisPrimary target; inactivates the enzyme, blocking D-glutamate synthesis from L-glutamate. nih.gov, nih.gov, asm.org

D-Alanine:D-Alanine Ligase (DDl) and Related Enzyme Interactions

While this compound is known to inhibit enzymes in the D-alanine metabolic pathway, its direct interaction with D-alanine:D-alanine ligase (DDl) is not its primary mechanism of action in all bacteria. In fact, in key pathogens like M. tuberculosis, it is considered a very poor inhibitor of DDl. asm.orgnih.gov However, the inhibition of DDl remains a critical strategy for antibacterial development, and the principles of this inhibition are well-illustrated by other inhibitor molecules.

Allosteric Inhibition Mechanisms

The concept of allosteric inhibition of DDl is exemplified by compounds structurally distinct from this compound. For instance, a molecule identified as 3-chloro-2,2-dimethyl-N-[4(trifluoromethyl)phenyl]propanamide has been shown to be an allosteric inhibitor of Staphylococcus aureus DDl (StaDDl). nih.govpnas.org This inhibitor binds to a site that is separate from the active site where the D-alanine substrates and ATP bind. nih.gov This binding event induces a conformational change in the enzyme that prevents the catalytic reaction from proceeding, demonstrating a non-competitive mode of inhibition. Such allosteric sites represent attractive targets for developing novel antibiotics, as they may be less prone to resistance mutations that affect the active site. nih.govmdpi.com

Implications for Bacterial Cell Wall Synthesis

The integrity of the bacterial cell wall depends on the cross-linking of peptidoglycan strands. This process requires the pentapeptide precursor, which terminates in a D-alanyl-D-alanine (D-Ala-D-Ala) dipeptide. pnas.org DDl is the essential enzyme that synthesizes this dipeptide. pnas.org Therefore, the inhibition of DDl, whether through competitive, allosteric, or other mechanisms, directly halts the production of this crucial building block. nih.gov Without a sufficient supply of D-Ala-D-Ala, the bacterium cannot synthesize new peptidoglycan, leading to a weakened cell wall that cannot withstand internal osmotic pressure, ultimately resulting in cell lysis and death. pnas.org Similarly, the inhibition of glutamate racemase by this compound in organisms like M. tuberculosis also disrupts cell wall synthesis by depleting the necessary D-glutamate residue that is part of the pentapeptide stem. nih.gov

Overcoming Vancomycin Resistance through DDl Inhibition

Vancomycin resistance, particularly in enterococci (VRE), is a major clinical challenge. The most common mechanism involves a reprogramming of the cell wall precursor pathway. cdnsciencepub.com Resistant bacteria acquire a gene cluster (e.g., vanA) that includes a modified DDl. This enzyme, VanA, preferentially synthesizes the depsipeptide D-alanyl-D-lactate (D-Ala-D-Lac) instead of the native D-Ala-D-Ala dipeptide. nih.govasm.org Vancomycin cannot bind effectively to the D-Ala-D-Lac terminus, rendering the antibiotic ineffective. cdnsciencepub.comcdnsciencepub.com

Inhibition of DDl presents a strategy to overcome this resistance. Since the specificity change in VanA primarily involves the second substrate binding site (accommodating D-lactate instead of D-alanine), inhibitors that target the first D-alanine binding site or an allosteric site could be equally effective against both the normal DDl and the resistance-conferring VanA ligase. nih.gov The allosteric inhibitor 3-chloro-2,2-dimethyl-N-[4(trifluoromethyl)phenyl]propanamide, for example, only interacts with residues near the first D-alanine site, suggesting that inhibitors developed from this scaffold could bypass the VanA resistance mechanism. nih.gov This highlights the potential of developing novel DDl inhibitors as a means to resensitize resistant strains to antibiotics or to act as standalone therapeutic agents.

Other Enzyme Interactions

Beyond its impact on the aforementioned enzymes, this compound interacts with a range of bacterial enzymes, primarily those dependent on pyridoxal phosphate (B84403) (PLP). Its action is not limited to a single target but can vary significantly between bacterial species.

Key enzymatic targets of this compound include:

Glutamate Racemase (MurI): As noted, this is the primary and most potently inhibited target in Mycobacterium tuberculosis, where BCDA acts as a mechanism-based inactivator. nih.govasm.orgnih.gov

Alanine Racemase (Alr): This enzyme is a well-established target in bacteria like E. coli and B. subtilis. pnas.orgnih.gov Inhibition here directly blocks the formation of D-alanine, a cornerstone of the cell wall.

D-amino acid transaminase (D-AAT): Also known as D-alanine aminotransferase, this enzyme is inhibited in several bacterial species, disrupting the link between D-amino acid metabolism and central carbon metabolism (pyruvate). pnas.orgnih.gov

The broad-spectrum but species-variable inhibitory profile of this compound underscores the complexity of its antibacterial action.

Table 2: Summary of Compound Names Mentioned
Compound NameAbbreviation / Trivial Name
This compoundBCDA
Pyruvate-
D-glutamate-
L-glutamate-
D-alanineD-Ala
L-alanine-
α-ketoglutarate-
Adenosine triphosphateATP
3-chloro-2,2-dimethyl-N-[4(trifluoromethyl)phenyl]propanamide-
D-alanyl-D-alanineD-Ala-D-Ala
Vancomycin-
D-alanyl-D-lactateD-Ala-D-Lac

This compound Dehydrochlorinase Activity

This compound dehydrochlorinase (EC 4.5.1.2) is a pyridoxal-phosphate (PLP) protein that acts on this compound. nih.gov The primary catalytic function of this enzyme is the cleavage of a carbon-chlorine bond. nih.govosti.gov This cleavage results in the release of a chloride ion and an unstable enamine intermediate, 2-aminoprop-2-enoate. nih.gov This intermediate then tautomerizes to an imine form (2-iminopropanoate), which subsequently undergoes spontaneous hydrolytic deamination to yield pyruvate and ammonia. nih.gov The final deamination step can also be catalyzed by the enzyme 2-iminobutanoate/2-iminopropanoate deaminase (EC 3.5.99.10). nih.gov

Beyond this primary degradation pathway, the enzyme's activity can also facilitate β-replacement reactions. nih.govosti.gov For instance, in the presence of hydrogen sulfide, this compound dehydrochlorinase can catalyze the conversion of this compound into D-cysteine, with chloride being released. nih.gov

Table 1: Reaction Summary for this compound Dehydrochlorinase

Reactant(s)EnzymeProduct(s)Reaction Type
This compound, H₂OThis compound dehydrochlorinase (EC 4.5.1.2)Pyruvate, Chloride, AmmoniaDehydrochlorination, Deamination nih.govebi.ac.uk
This compound, Hydrogen sulfideThis compound dehydrochlorinase (EC 4.5.1.2)D-cysteine, Chlorideβ-replacement nih.gov

D-Cysteine Desulfhydrase and this compound Degradation

D-cysteine desulfhydrase (EC 4.4.1.15), an enzyme found in organisms like Escherichia coli, is known to catalyze the degradation of this compound. chemicalbook.comebi.ac.ukdrugbank.comcathdb.info The primary role of this enzyme is to catalyze the alpha,beta-elimination reaction of D-cysteine and its derivatives, which may serve as a defense mechanism against D-cysteine. chemicalbook.comebi.ac.ukdrugbank.com However, its catalytic activity extends to other substrates, including this compound. ebi.ac.ukdrugbank.com

The enzyme facilitates a β-replacement reaction when this compound interacts with other nucleophiles. For example, D-cysteine desulfhydrase can catalyze the reaction between the chlorine atom of this compound and thioglycolic acid, resulting in the formation of S-carboxymethyl-D-cysteine. nih.gov

Glutamate Racemase as a Target in Specific Pathogens (e.g., Mycobacterium tuberculosis)

While initially considered an inhibitor of alanine racemase (Alr), research has identified glutamate racemase (MurI) as the primary target of this compound (often abbreviated as BCDA) in Mycobacterium tuberculosis. psu.edurcsb.orgnih.gov This discovery is significant as the inhibition of peptidoglycan biosynthesis is a key strategy for antibiotics, yet it has been historically underexploited in M. tuberculosis. psu.edurcsb.org

Studies revealed that BCDA is a very poor inhibitor of the recombinant M. tuberculosis alanine racemase, despite possessing potent antituberculosis activity. psu.edurcsb.orgnih.gov A combination of enzymology, metabolomics, and proteomics demonstrated that BCDA acts as a mechanism-based inactivator of glutamate racemase. psu.edurcsb.org This enzyme is essential for producing D-glutamate, a critical component required for the cross-linking of the bacterial peptidoglycan cell wall. By inactivating MurI, BCDA disrupts this vital pathway, leading to cell lysis under osmotic pressure. This makes glutamate racemase an attractive target for developing novel therapeutics against drug-resistant bacterial strains.

Table 2: Enzyme Targets of this compound in M. tuberculosis

CompoundPreviously Assumed TargetActual Primary TargetMechanism of ActionReference
This compound (BCDA)Alanine racemase (Alr)Glutamate racemase (MurI)Mechanism-based inactivator psu.edurcsb.org

Interactions with Serine C-Palmitoyltransferase

This compound is classified as an inhibitor of serine C-palmitoyltransferase (SPT) (EC 2.3.1.50). ebi.ac.uk SPT is a key pyridoxal 5'-phosphate-dependent enzyme in the biosynthesis of sphingolipids, catalyzing the condensation of L-serine and a fatty acyl-CoA. nih.govpsu.edu

However, detailed mechanistic studies on the inhibition of SPT have primarily focused on the L-isomer, β-chloro-L-alanine. Research on SPT from rat liver microsomes and Chinese hamster ovary (CHO) cells found that inhibition was stereospecific, occurring with β-chloro-L-alanine but not with this compound. nih.gov The inhibition by the L-isomer was characterized as rapid, irreversible, and time-dependent, consistent with mechanism-based or "suicide" inhibition. nih.gov In another study using cultured human keratinocytes, β-chloro-L-alanine demonstrated potent inhibition of SPT with a 50% inhibitory concentration (IC₅₀) of approximately 25 µM. psu.edu Further research on recombinant SPT from Sphingomonas paucimobilis confirmed that β-chloro-L-alanine generates characteristic PLP-adducts that lead to irreversible inactivation of the enzyme. nih.gov

Despite the specific findings of stereoselectivity in some studies, chemical and biological databases continue to list this compound as an SPT inhibitor. ebi.ac.uk This suggests a potential for interaction, although the detailed mechanism and potency for the D-isomer are less clearly defined in the scientific literature compared to its L-counterpart.

Antimicrobial Applications and Therapeutic Potential of 3 Chloro D Alanine

Efficacy Against Bacterial Species

Research has indicated that 3-chloro-D-alanine exhibits activity against a range of bacterial species, encompassing both Gram-positive and Gram-negative bacteria. The compound's efficacy is often quantified by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the drug that prevents visible bacterial growth.

Gram-Positive Bacteria

This compound has shown inhibitory effects against several clinically significant Gram-positive bacteria. Studies have documented its activity against Diplococcus pneumoniae, Streptococcus pyogenes, Bacillus subtilis, and Staphylococcus aureus nih.govpnas.org. The specific MIC values can vary depending on the bacterial strain and experimental conditions. For instance, Bacillus subtilis has been reported to have a lower MIC compared to other Gram-positive species tested nih.govpnas.org.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound Against Gram-Positive Bacteria

Bacterial SpeciesMIC (µg/mL)Reference(s)
Bacillus subtilis8 nih.govpnas.org
Staphylococcus aureus16 nih.govpnas.org
Streptococcus pyogenes32 nih.govpnas.org
Diplococcus pneumoniae64 nih.govpnas.org

Note: MIC values are representative and may vary based on specific strains and assay conditions.

Gram-Negative Bacteria

In addition to Gram-positive bacteria, this compound also demonstrates activity against Gram-negative pathogens. Escherichia coli is a primary example, with studies reporting its susceptibility to the compound nih.govpnas.org. However, the MIC values for Gram-negative bacteria like E. coli generally appear to be higher than those observed for many Gram-positive species, suggesting potentially lower potency against this class of bacteria nih.govpnas.org.

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound Against Gram-Negative Bacteria

Bacterial SpeciesMIC (µg/mL)Reference(s)
Escherichia coli128 nih.govpnas.org

Note: MIC values are representative and may vary based on specific strains and assay conditions.

In vivo Antibacterial Activity Studies

The therapeutic potential of this compound has also been investigated in animal models. Studies involving mice have demonstrated its effectiveness as an antibacterial agent in vivo against pathogens such as Diplococcus pneumoniae, Streptococcus pyogenes, and Escherichia coli nih.govtandfonline.com. These in vivo studies provide crucial evidence for the compound's ability to combat bacterial infections within a living organism, supporting its consideration for further development.

Synergistic Antimicrobial Strategies

This compound has shown promise when used in combination with other antimicrobial agents, suggesting potential for synergistic therapeutic strategies. This approach can enhance efficacy, broaden the spectrum of activity, or overcome resistance mechanisms.

Synergy with D-Cycloserine (B1669520) against Mycobacterium tuberculosis

A significant area of research involves the synergistic activity of this compound with D-cycloserine (DCS) against Mycobacterium tuberculosis nih.govoup.comoup.com. DCS is an established antitubercular drug, but its use is limited by toxicity. This compound, by inhibiting key enzymes in peptidoglycan synthesis, can reduce the MIC of DCS significantly. For instance, it has been shown to lower the MIC of DCS from 50 mg/L to 2.5 mg/L, a potentiation that occurs at concentrations of this compound well below its own MIC nih.govoup.comoup.com. This synergistic effect suggests that combining these agents could allow for lower, less toxic doses of DCS while maintaining or enhancing therapeutic outcomes against tuberculosis nih.govoup.comoup.com.

Synergism with Beta-Lactam Antibiotics

Furthermore, this compound has demonstrated synergistic effects when combined with beta-lactam antibiotics. These combinations have shown enhanced antibacterial activity against various bacterial strains, including Staphylococcus aureus nih.govnih.govbiorxiv.org. The synergy arises from the distinct mechanisms of action: beta-lactams typically inhibit penicillin-binding proteins (PBPs) involved in the final cross-linking of peptidoglycan, while this compound targets earlier steps in cell wall synthesis nih.govnih.gov. This dual targeting can lead to a more profound disruption of cell wall integrity and improved bacterial killing. For example, it has been noted that sub-inhibitory concentrations of this compound can exhibit significant synergy with beta-lactams, leading to substantial reductions in the MIC of the beta-lactam agent against resistant strains nih.govbiorxiv.org.

Compound List:

this compound

D-Cycloserine

Diplococcus pneumoniae

Streptococcus pyogenes

Bacillus subtilis

Staphylococcus aureus

Escherichia coli

Mycobacterium tuberculosis

Advanced Research Methodologies and Techniques

Spectrophotometric Analysis in Enzyme Kinetics

Spectrophotometry is a fundamental technique in enzymology, enabling the real-time monitoring of enzyme-catalyzed reactions. bitesizebio.com This method relies on the principle that a substrate or product in a reaction absorbs light at a specific wavelength. carleton.edu As the reaction progresses, the change in absorbance is measured, providing data to determine the reaction rate. bitesizebio.com

In the context of 3-chloro-D-alanine, spectrophotometric assays are crucial for studying its interaction with various enzymes. For instance, when investigating enzymes like D-alanine:D-alanine ligase (Ddl), the assay can be coupled with other enzymes to produce a measurable chromogenic product. acs.org A common coupled enzyme system involves pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase, where the oxidation of NADH to NAD+ is monitored by a decrease in absorbance at 340 nm. acs.orgnih.gov This allows for the determination of kinetic parameters and the inhibitory effects of compounds like this compound.

High-resolution time course data, often obtained using stopped-flow spectrophotometry, is essential for accurately capturing the initial phases of the reaction, which is particularly important for studying slow-onset inhibitors. acs.org By analyzing the reaction rates at various substrate and inhibitor concentrations, researchers can elucidate the mechanism of inhibition, whether it be competitive, non-competitive, or irreversible. acs.orgnih.gov

Chromatographic Techniques for Compound Analysis

Chromatography encompasses a variety of techniques used to separate and analyze complex mixtures. ijnrd.orgccamp.res.in These methods are indispensable for both qualitative and quantitative analysis of this compound and its metabolites in various matrices. scarf.scotresearchgate.net

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives. ijnrd.orgscarf.scot It allows for the separation of complex mixtures based on the differential interactions of the components with a stationary phase and a mobile phase. scarf.scot For this compound, HPLC can be used for purity assessment and quantification. ruifuchem.comsigmaaldrich.com For instance, the purity of this compound methyl ester hydrochloride can be determined to be ≥98.0% using HPLC. ruifuchem.com Different detection methods, such as UV-Visible spectroscopy, can be coupled with HPLC for enhanced sensitivity and specificity. scarf.scotmdpi.com In the analysis of D-cycloserine (B1669520) and its impurities, which can include this compound derivatives, HPLC with UV detection is a standard method. mdpi.com

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful chromatographic technique for analyzing volatile and thermally stable compounds. scarf.scot While direct analysis of amino acids by GC can be challenging due to their low volatility, derivatization can make them suitable for GC analysis. scarf.scot

The choice of chromatographic method and detector depends on the specific analytical goal, the nature of the sample, and the required sensitivity. scarf.scotresearchgate.net

Isotopic Labeling in Metabolic Pathway Tracing

Isotopic labeling is a powerful technique used to trace the metabolic fate of a compound within a biological system. By introducing atoms with a higher atomic mass (stable isotopes) into a molecule like this compound, researchers can follow its journey through various metabolic pathways.

For example, using 13C-labeled glucose, researchers can track the flow of carbon atoms through glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle. frontiersin.orgnih.gov The incorporation of the isotope into downstream metabolites, such as lactate and alanine (B10760859), provides quantitative information about the activity of these pathways. frontiersin.org This approach, known as metabolic flux analysis, can reveal how a compound like this compound perturbs cellular metabolism.

Isotopic labeling can be used to:

Trace a metabolic pathway by labeling a precursor molecule. uab.edu

Follow individual carbon atoms through interconnected pathways. uab.edu

Quantify metabolic flux through different routes. uab.edu

The analysis of isotopically labeled metabolites is typically performed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, which can distinguish between the labeled and unlabeled forms of the molecules. frontiersin.org

Crystallography and Structural Biology of Enzyme-Inhibitor Complexes

X-ray crystallography is an essential technique for determining the three-dimensional structure of molecules, including proteins and their complexes with inhibitors. This method provides atomic-level insights into how a compound like this compound interacts with its enzyme target.

The crystal structure of Staphylococcus aureus D-alanine:D-alanine ligase (DDl) has been resolved, both in its apo form and in complex with inhibitors. nih.govpnas.org These studies have revealed that some inhibitors bind to a hydrophobic pocket at the interface of two domains of the enzyme. nih.govpnas.org This binding site is adjacent to the D-alanine substrate site but does not overlap with it, suggesting an allosteric mechanism of inhibition. nih.govpnas.org

The structural information obtained from crystallography is invaluable for:

Understanding the mechanism of enzyme inhibition. nih.gov

Guiding the rational design of more potent and selective inhibitors. ucl.ac.be

Explaining the basis of drug resistance. nih.gov

For example, the knowledge that an inhibitor only interacts with residues from the first D-alanine binding site could inform the development of new antibiotics that are effective against vancomycin-resistant strains. nih.govpnas.org

Molecular Modeling and Virtual Screening for Inhibitor Discovery

Molecular modeling and virtual screening are computational techniques that have become integral to the drug discovery process. rjeid.com These methods utilize computer algorithms and three-dimensional molecular structures to predict the interactions between potential drug candidates and their biological targets. rjeid.com

Virtual screening involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific target enzyme. tandfonline.comresearchgate.net This approach can be either ligand-based, where a model is built based on known active compounds, or structure-based, where the three-dimensional structure of the target protein is used to dock potential inhibitors. tandfonline.com Structure-based virtual screening has been successfully used to identify inhibitors for enzymes like D-alanine:D-alanine ligase. researchgate.net

Molecular docking is a key component of structure-based virtual screening. It predicts the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. researchgate.net This information helps in prioritizing compounds for experimental testing.

Pharmacophore modeling is another important technique that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors and acceptors, aromatic rings) that are necessary for a molecule to interact with a specific target. tandfonline.comresearchgate.net

These computational approaches accelerate the discovery of novel inhibitors by narrowing down the number of compounds that need to be synthesized and tested in the laboratory. rjeid.commdpi.com

Genetic and Proteomic Approaches in Target Identification

Genetic and proteomic approaches are powerful tools for identifying the cellular targets of a compound and understanding its mechanism of action. wjbphs.com

Genetic approaches , such as CRISPR-Cas9 gene editing and RNA interference (RNAi), allow for the systematic perturbation of gene function to identify genes that are essential for a compound's activity or that confer resistance to it. wjbphs.com For example, by creating a library of mutants, researchers can screen for those that show altered sensitivity to this compound, thereby pinpointing its molecular target.

Proteomic approaches involve the large-scale analysis of proteins within a cell or organism. wjbphs.comfrontiersin.org Techniques like mass spectrometry-based proteomics can be used to:

Identify proteins that are differentially expressed or modified in response to treatment with this compound. wjbphs.com

Identify the direct protein targets of a compound through methods like affinity purification coupled with mass spectrometry.

Uncover the broader cellular pathways affected by the compound. frontiersin.org

Subtractive proteomics is a computational approach that can be used to identify essential proteins in a pathogen that are absent in the host, making them attractive drug targets. nih.govbiorxiv.orgresearchgate.net This strategy has been used to identify D-alanine-D-alanine ligase as a potential target in various pathogenic bacteria. nih.govbiorxiv.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stability Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile analytical technique used to determine the structure of organic compounds and to study their dynamic properties. jchps.comresearchgate.net

Structural Elucidation: 1H and 13C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. jchps.comipb.pt This information is crucial for confirming the chemical structure of this compound and its derivatives. ipb.ptresearchgate.net Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between atoms in more complex molecules. libretexts.org

Stability Studies: NMR is also a valuable tool for assessing the stability of a compound in various environments, such as in serum or in the presence of enzymes. acs.org For example, 19F NMR has been used to monitor the stability of fluorinated analogs of D-alanine in human and mouse serum, demonstrating no degradation over several hours. acs.org Such studies are critical for evaluating the potential of a compound as a therapeutic agent or a research tool.

The table below summarizes some of the key NMR data for this compound methyl ester hydrochloride:

PropertyValue
Molecular FormulaC4H8ClNO2·ClH
Molecular Weight157.02 g/mol
Melting Point143-148 °C
Optical Activity[α]22/D +4.5°, c = 0.5% in DMSO
Data sourced from Sigma-Aldrich sigmaaldrich.com

Synthesis and Chemical Modification for Biological Studies

Synthetic Routes for 3-Chloro-D-alanine and its Derivatives

The synthesis of this compound and its derivatives can be achieved through various chemical and enzymatic methods. A common chemical approach involves the chlorination of serine or its derivatives. For instance, D-serine can be converted to this compound using chlorinating agents like thionyl chloride under controlled conditions google.comgoogle.com. Another method described involves the reaction of serine with thiourea (B124793) and N-chlorosuccinimide (NCS) in a solvent such as acetonitrile, yielding 3-chloro-alanine with good efficiency google.com.

Enzymatic synthesis also offers a route, particularly for producing specific enantiomers or for biotransformations. The enzyme this compound chloride-lyase, found in Pseudomonas putida CR 1-1, can catalyze the conversion of this compound into D-cysteine in the presence of sodium hydrosulfide (B80085) enzyme-database.orgtandfonline.comtandfonline.comoup.comtandfonline.com. This enzyme also catalyzes the dehydrochlorination of this compound to pyruvate (B1213749), ammonia, and chloride enzyme-database.orgwikipedia.org.

The synthesis of racemic mixtures, such as D,L-3-chloroalanine methyl ester hydrochloride, can also be achieved, often starting from serine derivatives chemsrc.com.

Methyl Ester Derivatives in Research

Methyl ester derivatives of this compound, particularly their hydrochloride salts, are frequently employed in biochemical research and as intermediates in organic synthesis. This compound methyl ester hydrochloride (CAS No. 112346-82-4) is utilized as a reference standard in the analytical development and quality control of pharmaceuticals, such as cycloserine axios-research.comcymitquimica.comsigmaaldrich.comsimsonpharma.comcleanchemlab.comnih.govnih.gov. These derivatives serve as valuable building blocks in peptide synthesis due to their protected carboxyl group, which can be deprotected or further modified as needed sigmaaldrich.comevitachem.comchemimpex.com. The methyl ester form can also influence the compound's solubility and reactivity in various chemical transformations.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Primary Use/Application
This compound methyl ester hydrochloride112346-82-4C4H9Cl2NO2174.03Pharmaceutical reference standard, peptide synthesis
3-Chloro-L-alanine methyl ester hydrochlorideNot specifiedC4H9Cl2NO2174.03Intermediate in drug synthesis (e.g., Ramipril)
D,L-3-chloroalanine methyl ester hydrochloride33646-31-0C4H9Cl2NO2174.03Serine derivative, ergogenic supplement research
This compound methyl ester327064-64-2C4H8ClNO2157.57Building block in synthesis, protease assays

Structural Activity Relationship Studies of Derivatives

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound structure impact its biological activity. Halogenation, particularly at the β-position, is known to influence the inhibitory properties of alanine (B10760859) analogs. For instance, β-chloro-L-alanine is recognized as a bacteriostatic agent that inhibits enzymes like threonine deaminase and alanine racemase chemsrc.comnih.gov. The presence of the chlorine atom can alter the electronic properties and steric bulk of the molecule, affecting its binding to enzyme active sites.

Studies on related halogenated amino acids, such as 3-fluoro-D-alanine methyl ester, have shown that the fluorine atom can enhance stability and bioavailability, and these compounds may act as inhibitors in amino acid metabolism smolecule.com. While direct SAR studies specifically detailing numerous this compound derivatives are not extensively detailed in the provided snippets, the general principle is that modifications to the amino, carboxyl, or side chain can tune the compound's interaction with biological targets, influencing its potential as an enzyme inhibitor or a therapeutic agent mdpi.comacs.orgnih.gov.

Incorporation into Peptides for Therapeutic Development

The incorporation of non-canonical amino acids, including modified alanine derivatives like this compound, into peptide sequences is a key strategy in developing novel therapeutics. These modifications can enhance metabolic stability, improve resistance to proteolysis, and modulate binding affinity and specificity nih.govmdpi.com. D-amino acids, in general, are often incorporated to increase peptide stability because mammalian enzymes are less prone to hydrolyzing peptide bonds involving D-amino acids compared to L-amino acids nih.gov.

While specific examples of therapeutic peptides containing this compound are not explicitly detailed, its role as a building block in peptide synthesis suggests its potential application in this area. For example, modified amino acids are used to create peptidomimetics that can augment or inhibit molecular interactions nih.gov. The ability of this compound and its derivatives to act as enzyme inhibitors, such as alanine racemase nih.gov, also points to their potential use in designing peptides that target specific enzymatic pathways involved in disease. For instance, β-chloro-D-alanine has been investigated for its synergistic activity with d-cycloserine (B1669520) against Mycobacterium tuberculosis, indicating its role in modulating bacterial cell wall synthesis pathways oup.comasm.org.

Future Directions and Emerging Research Avenues

Exploration of 3-Chloro-D-alanine in Neurobiology and Neurotransmitter Modulation

Emerging research suggests that this compound may play a role in neurobiology, potentially by modulating neurotransmitter systems. D-amino acids, including D-alanine, are known to act as neuromodulators, interacting with receptors such as the N-methyl-D-aspartate (NMDA) receptor mdpi.com. D-alanine specifically acts as an agonist at the glycine (B1666218) binding site of the NMDA receptor mdpi.com. Studies exploring the effects of D-amino acid oxidase (DAAO) inhibitors, which can increase extracellular D-alanine levels, have shown promising results in attenuating deficits related to NMDA receptor activity in preclinical models benthamopenarchives.com. This suggests that compounds that modulate D-alanine levels, or D-alanine analogs like this compound, could be investigated for their potential in treating neurological disorders associated with NMDA receptor dysfunction, such as schizophrenia benthamopenarchives.com. Further research is needed to elucidate the specific mechanisms by which this compound might interact with neuronal pathways and neurotransmitter systems, potentially offering new avenues for therapeutic intervention in neurological conditions.

Applications in Cancer Research

The potential of this compound in cancer research is a significant area of ongoing investigation. Its ability to inhibit key enzymes involved in amino acid metabolism, such as serine hydroxymethyltransferase, disrupts essential pathways for cancer cell proliferation guidechem.com. Preclinical studies have indicated that this compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as an anti-cancer agent guidechem.comresearchgate.net. Research has also explored its role in overcoming drug resistance mechanisms in cancer researchgate.net. Furthermore, the compound is being investigated as a component in targeted drug delivery systems and as a potential therapeutic agent in combination therapies. For instance, studies involving metal complexes with alanine (B10760859) derivatives have shown promising anticancer activity, with some exhibiting selectivity towards cancer cells over normal cells researchgate.net. The exploration of this compound's impact on cellular processes like apoptosis and cell cycle progression, as well as its potential to induce oxidative stress in cancer cells, represents a critical direction for future therapeutic development researchgate.netumich.edu.

Q & A

Basic Research Questions

Q. What enzymatic pathways utilize 3-chloro-D-alanine as a substrate, and how are these pathways experimentally characterized?

  • Methodological Answer : this compound is a substrate for EC 4.5.1.2 (this compound dehydrochlorinase), which catalyzes its dehydrochlorination to form pyruvate, ammonia, and chloride ions. Researchers typically purify the enzyme from microbial sources (e.g., Pseudomonas putida) and assay activity via spectrophotometric monitoring of chloride release or pyruvate formation using coupled enzymatic reactions (e.g., lactate dehydrogenase). Kinetic parameters (Km, Vmax) are determined under varying substrate concentrations and pH conditions .

Q. How can this compound be synthesized enantioselectively for use in biochemical studies?

  • Methodological Answer : Enantioselective synthesis involves enzymatic resolution or asymmetric catalysis. For example, Pseudomonas putida CR1-1 employs this compound chloride-lyase to produce D-cysteine from this compound and hydrogen sulfide. This reaction is optimized by controlling reaction time, pH (7.5–8.0), and substrate molar ratios. Purity is validated via chiral HPLC or polarimetry .

Q. What analytical techniques are recommended for detecting this compound and its degradation products in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection (210–220 nm) or mass spectrometry (LC-MS/MS) is standard. For degradation products like pyruvate, enzymatic assays (e.g., lactate dehydrogenase) or derivatization with 2,4-dinitrophenylhydrazine followed by spectrophotometric analysis are used. Isotopic labeling (e.g., D4-alanine derivatives) aids in tracking metabolic pathways .

Advanced Research Questions

Q. What structural features of this compound dictate its specificity for EC 4.5.1.2, and how can mutagenesis studies elucidate enzyme-substrate interactions?

  • Methodological Answer : The stereochemistry (D-configuration) and chloro group at C3 are critical for substrate recognition. Site-directed mutagenesis of active-site residues (e.g., cysteine or histidine in Pseudomonas putida) combined with X-ray crystallography or molecular docking reveals binding mechanisms. Activity loss in mutants (e.g., Cys98Ala) confirms residue roles in catalysis .

Q. How do conflicting data on this compound’s cytotoxicity in microbial models arise, and what experimental controls resolve these discrepancies?

  • Methodological Answer : Discrepancies may stem from differences in microbial strain susceptibility, chloride ion accumulation, or off-target enzyme inhibition. Controlled studies should include:

  • Strain-specific assays : Compare wild-type vs. enzyme-deficient mutants.
  • Ion flux monitoring : Use chloride-selective electrodes to quantify intracellular Cl⁻.
  • Metabolite profiling : LC-MS to distinguish primary (pyruvate) vs. secondary (reactive oxygen species) toxicity markers .

Q. What isotopic labeling strategies are effective for tracing this compound’s metabolic fate in complex biological systems?

  • Methodological Answer : Deuterium (D) or ¹³C labeling at specific positions (e.g., C2 or C3) enables tracking via NMR or MS. For example, this compound-2,3,3,3-D4 (98% purity) is synthesized via reductive deuteration and used in pulse-chase experiments. Data interpretation requires correction for isotopic exchange and background noise using stable isotope-resolved metabolomics (SIRM) .

Q. How does the stereochemical integrity of this compound influence its role in chiral compound synthesis, and what methods validate enantiopurity?

  • Methodological Answer : The D-configuration is essential for compatibility with D-specific enzymes (e.g., D-amino acid transaminases). Enantiopurity is validated via:

  • Chiral chromatography : Use β-cyclodextrin-based columns.
  • Circular dichroism (CD) : Monitor Cotton effects at 210–230 nm.
  • Enzymatic assays : Incubate with L-amino acid oxidase; absence of NH₃ release confirms absence of L-enantiomer .

Data Contradiction Analysis

  • Example : Disparate reports on this compound’s stability under varying pH.
    • Resolution : Stability studies show the compound degrades above pH 8.0 via base-catalyzed elimination. Buffered solutions (pH 7.0–7.5) with antioxidants (e.g., DTT) prevent degradation. Conflicting data may arise from inadequate buffering or prolonged storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-chloro-D-alanine
Reactant of Route 2
3-chloro-D-alanine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.